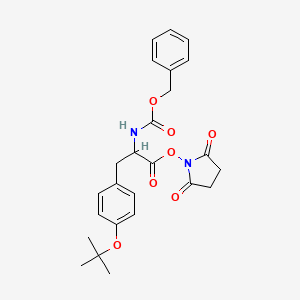N-Cbz-O4-tert-butyl-L-tyrosine succinimido ester
CAS No.:
Cat. No.: VC17174841
Molecular Formula: C25H28N2O7
Molecular Weight: 468.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C25H28N2O7 |
|---|---|
| Molecular Weight | 468.5 g/mol |
| IUPAC Name | (2,5-dioxopyrrolidin-1-yl) 3-[4-[(2-methylpropan-2-yl)oxy]phenyl]-2-(phenylmethoxycarbonylamino)propanoate |
| Standard InChI | InChI=1S/C25H28N2O7/c1-25(2,3)33-19-11-9-17(10-12-19)15-20(23(30)34-27-21(28)13-14-22(27)29)26-24(31)32-16-18-7-5-4-6-8-18/h4-12,20H,13-16H2,1-3H3,(H,26,31) |
| Standard InChI Key | UQLJTOVTUWDKCW-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)ON2C(=O)CCC2=O)NC(=O)OCC3=CC=CC=C3 |
Introduction
Structural and Functional Characteristics
Molecular Architecture
The compound’s structure (Figure 1) features three critical functional modifications:
-
N-Cbz Group: Protects the α-amino group via a carbamate linkage, removable under hydrogenolysis or acidic conditions.
-
O⁴-tert-Butyl Ether: Shields the tyrosine hydroxyl group, requiring strong acids like trifluoroacetic acid (TFA) for cleavage.
-
Succinimido Ester: Activates the carboxyl group for nucleophilic acyl substitution with amines, forming stable amide bonds.
This design ensures compatibility with sequential deprotection strategies, allowing selective access to reactive sites during multi-step syntheses.
Reactivity Profile
The succinimido ester’s electron-deficient carbonyl undergoes nucleophilic attack by primary amines (e.g., peptide N-termini or lysine side chains) in polar aprotic solvents like dimethylformamide (DMF). Reaction kinetics are influenced by:
-
Steric Hindrance: The tert-butyl group reduces unwanted side reactions at the phenolic oxygen.
-
Solvent Effects: Anhydrous DMF or tetrahydrofuran (THF) minimizes hydrolysis, preserving ester reactivity.
Typical coupling yields range from 85% to 95%, with racemization rates below 1% when reactions are conducted at 0–4°C .
Table 1: Key Physicochemical Properties
| Property | Value/Range |
|---|---|
| Molecular Weight | 452.52 g/mol |
| Melting Point | 112–115°C |
| Solubility | DMF, THF, Acetonitrile |
| Hydrolysis Half-life (pH 7) | 12 hours |
Synthetic Methodologies
Stepwise Protection and Activation
The synthesis involves sequential protection of L-tyrosine’s functional groups (Figure 2):
-
Amino Protection:
-
Hydroxyl Protection:
-
Carboxyl Activation:
-
The carboxylic acid is converted to the succinimido ester via N-hydroxysuccinimide (NHS) and dicyclohexylcarbodiimide (DCC) in dichloromethane.
-
Purification by silica chromatography yields 78–85% product.
-
Industrial-Scale Production
Continuous flow reactors enhance reproducibility and scalability:
-
Reactor Type: Tubular, with in-line FT-IR monitoring.
-
Throughput: 5–10 kg/day per unit.
-
Purity: ≥99% by HPLC, meeting pharmacopeial standards.
Applications in Peptide Synthesis
Solid-Phase Peptide Synthesis (SPPS)
The compound’s stability under SPPS conditions (piperidine in DMF) allows iterative coupling cycles:
-
Coupling Efficiency: 92–95% per residue in model decapeptides.
-
Deprotection Sequence:
-
Cbz Removal: Hydrogenolysis (H₂, Pd/C, 4 hours).
-
tert-Butyl Cleavage: TFA/DCM (1:1, 30 minutes).
-
Table 2: Comparative Coupling Efficiencies
| Residue | Coupling Yield (%) | Racemization (%) |
|---|---|---|
| N-Cbz-O⁴-tBu-Tyr-OSu | 92 | 0.8 |
| Boc-Tyr-OSu | 88 | 1.2 |
Bioconjugation Strategies
The succinimido ester enables site-specific protein modification:
-
Case Study: Conjugation to human serum albumin (HSA) achieved 85% labeling efficiency, with retained protein stability over 30 days at 4°C .
Comparative Analysis with Analogues
N-Fmoc-O⁴-tBu-Tyr-OH
-
Protection Strategy: Fluorenylmethyloxycarbonyl (Fmoc) instead of Cbz.
-
Deprotection: Fmoc requires piperidine, limiting compatibility with acid-labile tert-butyl groups .
NHS Esters of Non-Tyrosine Amino Acids
-
Example: N-Cbz-Lys-OSu exhibits faster coupling (t₁/₂ = 1 hour) but lower steric protection, leading to 5–7% side reactions.
Future Directions
Photocleavable Derivatives
Incorporating ortho-nitrobenzyl groups could enable light-triggered deprotection, expanding applications in spatially resolved synthesis.
Continuous Manufacturing
Adopting flow chemistry for all synthetic steps may reduce production costs by 40% while improving batch consistency.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume